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Compound of Interest

Compound Name: (3-fluoropyrid-2-yl)methanol

Cat. No.: B151536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) spectroscopic data for the compound (3-fluoropyrid-2-yl)methanol. Due to the

absence of a publicly available, fully assigned experimental dataset, this document presents a

representative analysis based on established spectroscopic principles. It includes structured

data tables, a detailed experimental protocol for acquiring such data, and a logical workflow for

spectroscopic analysis. This guide is intended to serve as a valuable resource for the

characterization and quality control of (3-fluoropyrid-2-yl)methanol in research and

development settings.

Chemical Structure
Figure 1: Chemical Structure of (3-fluoropyrid-2-yl)methanol

Caption: Chemical structure of (3-fluoropyrid-2-yl)methanol (CAS: 31181-79-0).

Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for (3-
fluoropyrid-2-yl)methanol. These predictions are based on the analysis of similar structures

and established chemical shift principles. The exact chemical shifts and coupling constants can

vary based on experimental conditions.
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¹H NMR Data (Predicted)
Proton

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4 ~7.4 ddd
J(H,H) ≈ 8.5, 4.8;

J(H,F) ≈ 1.5

H5 ~8.2 ddd
J(H,H) ≈ 4.8, 1.5;

J(H,F) ≈ 1.0

H6 ~7.3 dd J(H,H) ≈ 8.5, 1.5

CH₂ ~4.8 s -

OH Variable br s -

¹³C NMR Data (Predicted)
Carbon

Chemical Shift (δ,
ppm)

Multiplicity (due to
¹⁹F)

Coupling Constant
(J, Hz)

C2 ~147 d J(C,F) ≈ 14

C3 ~155 d J(C,F) ≈ 240

C4 ~125 d J(C,F) ≈ 4

C5 ~140 d J(C,F) ≈ 20

C6 ~122 s -

CH₂ ~60 s -

Experimental Protocol for NMR Data Acquisition
This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR

spectra of (3-fluoropyrid-2-yl)methanol.

1. Sample Preparation:

Weigh approximately 5-10 mg of (3-fluoropyrid-2-yl)methanol and dissolve it in

approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄,
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CD₃OD) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer.

Nucleus: ¹H

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Parameters:

Spectral Width: -2 to 12 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay (d1): 1-2 seconds

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Temperature: 298 K (25 °C)

Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
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Nucleus: ¹³C

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Acquisition Parameters:

Spectral Width: -10 to 180 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Temperature: 298 K (25 °C)

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the solvent

signal (e.g., CDCl₃ at 77.16 ppm).

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to final data

analysis and interpretation.
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Caption: Workflow for NMR Spectroscopic Analysis.
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This guide provides a foundational understanding of the spectroscopic characterization of (3-
fluoropyrid-2-yl)methanol. For definitive structural confirmation and purity assessment, it is

recommended to acquire experimental data and perform a full assignment of all signals.

To cite this document: BenchChem. [Spectroscopic Data of (3-fluoropyrid-2-yl)methanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151536#spectroscopic-data-1h-nmr-13c-nmr-for-3-
fluoropyrid-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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